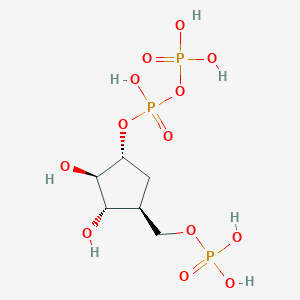
diaqua(tetra-1H-imidazol-1-yl)copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diaqua(tetra-1H-imidazol-1-yl)copper is a coordination compound featuring copper as the central metal ion coordinated to four imidazole ligands and two water molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diaqua(tetra-1H-imidazol-1-yl)copper typically involves the reaction of copper(II) salts with imidazole ligands in an aqueous medium. A common method includes dissolving copper(II) sulfate in water, followed by the addition of imidazole. The reaction mixture is stirred at room temperature, leading to the formation of the desired complex .
Industrial Production Methods: This would include optimizing reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Diaqua(tetra-1H-imidazol-1-yl)copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and adjusting the pH of the solution.
Major Products:
Oxidation: Oxidized forms of the copper complex.
Substitution: New copper complexes with different ligands.
Applications De Recherche Scientifique
Diaqua(tetra-1H-imidazol-1-yl)copper has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: Studied for its potential antimicrobial properties due to the presence of copper and imidazole ligands.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of diaqua(tetra-1H-imidazol-1-yl)copper involves the interaction of the copper center with various molecular targets. The copper ion can participate in redox reactions, facilitating electron transfer processes. The imidazole ligands can also interact with biological molecules, enhancing the compound’s antimicrobial properties .
Comparaison Avec Des Composés Similaires
Tetra(imidazole)diaquacopper(I): Similar structure but with a different oxidation state of copper.
Bis(imidazole)copper(II): Contains fewer imidazole ligands and different coordination geometry.
Uniqueness: Diaqua(tetra-1H-imidazol-1-yl)copper is unique due to its specific coordination environment, which imparts distinct chemical and physical properties. The presence of both water molecules and imidazole ligands provides a versatile platform for various applications, distinguishing it from other copper-imidazole complexes .
Propriétés
Formule moléculaire |
C12H18CuN8O2-2 |
|---|---|
Poids moléculaire |
369.87 g/mol |
Nom IUPAC |
dioxidanium;copper;imidazol-3-ide |
InChI |
InChI=1S/4C3H3N2.Cu.2H2O/c4*1-2-5-3-4-1;;;/h4*1-3H;;2*1H2/q4*-1;;;/p+2 |
Clé InChI |
FJDYOFSGZUCZNB-UHFFFAOYSA-P |
SMILES canonique |
C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.[OH3+].[OH3+].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-[(2R)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777197.png)
![(2S,3S,4R,5R,6S)-6-[[(2R,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-5-[[(1S,4R,5S,6R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B10777210.png)



![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-4-[difluoro(phosphono)methyl]phenylalaninamide](/img/structure/B10777227.png)

![(2S)-2-[[4-[(3R)-6-(2,4-diamino-6-oxo-1,3-diazinan-5-yl)-1,1,1-trifluoro-2,2-dihydroxyhexan-3-yl]benzoyl]amino]pentanedioic acid](/img/structure/B10777235.png)

![(2S)-2-amino-3-[hydroxy-[(2S)-2-hydroxy-3-[(1R)-1-hydroxypentadecoxy]propoxy]phosphoryl]oxypropanoic acid](/img/structure/B10777244.png)
![(2S)-2-[(2-azaniumylacetyl)amino]-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoate](/img/structure/B10777259.png)
![16-[Amino(hydroxy)methoxy]-12-hydroxy-20-[11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777265.png)


